2-cyclopropyl-N4-propylpyrimidine-4,6-diamine
Description
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Properties
IUPAC Name |
2-cyclopropyl-4-N-propylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-5-12-9-6-8(11)13-10(14-9)7-3-4-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALQJQDQQKJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-cyclopropyl-N4-propylpyrimidine-4,6-diamine are Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription.
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activities. This results in the disruption of cell cycle transition and gene transcription, which are crucial processes in cell proliferation.
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle transition and gene transcription pathways. The downstream effects of this disruption include the arrest of cell proliferation and the potential induction of cell death.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of CDKs, disruption of cell cycle transition and gene transcription, and potential induction of cell death. These effects can lead to the arrest of cell proliferation, which is particularly relevant in the context of cancer treatment.
Biological Activity
2-Cyclopropyl-N4-propylpyrimidine-4,6-diamine is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1). This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N4. Its structure comprises a pyrimidine ring substituted with cyclopropyl and propyl groups at the N4 position. This specific substitution pattern is believed to influence its biological activity significantly.
The primary mechanism of action for this compound involves its role as a selective antagonist of PAR1.
Biochemical Pathways
- Inhibition of PAR1 : The compound's inhibition of PAR1 impacts several pathways related to coagulation and inflammation. This action can lead to anticoagulant effects, which may be beneficial in conditions where blood clotting is a concern.
- Cellular Signaling : The compound modulates various cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies have indicated that this compound may inhibit cancer cell proliferation. For example, it has shown efficacy against various tumor cell lines in vitro, suggesting potential applications in cancer therapy.
Anti-inflammatory Effects
The inhibition of PAR1 by this compound also suggests anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent antiproliferative effects. |
| Study 2 | Showed that the compound modulates inflammatory responses in cellular models, reducing markers of inflammation. |
| Study 3 | Investigated the pharmacokinetics and safety profile in animal models, indicating a favorable therapeutic window at specific dosages. |
Cellular Effects
The compound affects various cellular functions:
- Gene Expression : It alters the expression of genes involved in metabolic pathways.
- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound can induce cell cycle arrest in cancer cells.
Dosage and Temporal Effects
The biological effects of this compound are dose-dependent:
- Lower Doses : Associated with beneficial effects such as enhanced apoptosis in cancer cells.
- Higher Doses : Potentially toxic effects have been noted, emphasizing the importance of dosage optimization in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
